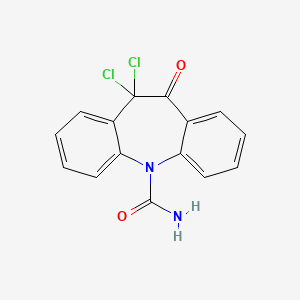

11,11-Dichloro Oxcarbazepine

説明

特性

IUPAC Name |

5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNKGXLGJJUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 11,11-Dichloro Oxcarbazepine

[1]

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10][11]

11,11-Dichloro Oxcarbazepine is a halogenated derivative of the dibenzazepine class. It is structurally characterized by the presence of a geminal dichloro-substitution at the C11 position, adjacent to the C10 ketone functionality of the parent drug, Oxcarbazepine.

This compound is primarily categorized as a process impurity rather than a metabolic product. Its formation is typically associated with over-chlorination events during the halogenation steps of carbamazepine derivatives or side reactions during the hydrolysis of chloro-intermediates.

Nomenclature & Identifiers[4][5][7][8]

| Parameter | Detail |

| IUPAC Name | 11,11-Dichloro-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide |

| CAS Registry Number | 1798004-39-3 |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₂ |

| Molecular Weight | 321.16 g/mol (Calculated neutral) |

| Parent API | Oxcarbazepine (Trileptal®) |

| Impurity Class | Process-Related / Halogenated Analog |

Structural Visualization

The following diagram illustrates the structural relationship between Carbamazepine, Oxcarbazepine, and the 11,11-Dichloro impurity.

Figure 1: Structural genesis of 11,11-Dichloro Oxcarbazepine relative to the parent API.

Physicochemical Properties[2][3][5]

Understanding the physicochemical profile is essential for designing separation methods (HPLC) and purification steps (crystallization).

Solubility & Lipophilicity

The substitution of two hydrogen atoms (C-H) with two chlorine atoms (C-Cl) at the C11 position significantly alters the electronic and lipophilic profile of the molecule compared to Oxcarbazepine.

| Property | Value / Characteristic | Impact on Processing |

| LogP (Predicted) | ~2.5 - 2.9 | More lipophilic than Oxcarbazepine (LogP ~1.7). |

| Water Solubility | Very Low (< 0.01 mg/mL) | Significant decrease in aqueous solubility; requires organic co-solvents (DMSO, DCM) for extraction. |

| pKa | ~13.5 (Amide N-H) | Similar to parent; neutral at physiological pH. |

| H-Bond Donors | 1 (Amide NH₂) | Unchanged from parent. |

| H-Bond Acceptors | 2 (C=O, Amide C=O) | Unchanged from parent. |

Thermal & Solid-State Properties

-

Physical State: White to off-white crystalline powder.[1]

-

Melting Point: Typically higher than the parent API or exhibits a broad range if amorphous. (Predicted range: >220°C, decomposition likely).

-

Stability: The gem-dichloro ketone moiety is sterically crowded but chemically stable under neutral conditions. It may be susceptible to elimination reactions (dehydrohalogenation) under strong basic conditions, potentially reverting to a mono-chloro enone structure.

Mechanistic Formation & Control Strategy

To control this impurity, one must understand the "Why" of its formation. It rarely forms spontaneously in the final product but is a "carry-over" from aggressive synthetic steps.

Synthesis Pathway Analysis

A common industrial route to Oxcarbazepine involves the chlorination of Carbamazepine to form a 10,11-dichloro intermediate, followed by hydrolysis.

-

Primary Route: Carbamazepine

10,11-dichloro-10,11-dihydrocarbamazepine -

Impurity Genesis: If the reaction conditions (e.g., excess Cl₂, high temp) are uncontrolled, radical substitution or electrophilic attack can occur at the C11 position after or during the formation of the ketone, leading to the 11,11-dichloro species.

Figure 2: Mechanistic origin of the impurity during the halogenation-hydrolysis synthetic sequence.

Control Measures

-

Stoichiometry Control: Strictly limit chlorine equivalents during the initial halogenation of carbamazepine.

-

Temperature Regulation: Maintain low temperatures (<0°C) during chlorination to prevent radical propagation at the C11 position.

-

Purification: Recrystallization from polar solvents (e.g., Methanol/Water) is effective. The 11,11-dichloro impurity, being more lipophilic, will likely remain in the mother liquor or require a non-polar wash to remove.

Analytical Characterization Protocols

Accurate detection requires resolving the 11,11-dichloro impurity from the parent Oxcarbazepine and the 10,11-dichloro intermediate.

HPLC Method (Reverse Phase)

Due to the two chlorine atoms, the impurity is significantly more hydrophobic than Oxcarbazepine.

-

Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

-

Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate (pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0 min: 80% A / 20% B

-

20 min: 50% A / 50% B

-

30 min: 20% A / 80% B (Elution of lipophilic impurities)

-

-

Detection: UV at 215 nm (Amide absorption) and 254 nm (Aromatic).

-

Retention Logic:

-

Oxcarbazepine: ~10-12 min.

-

11,11-Dichloro Impurity: ~20-25 min (Late eluter due to high lipophilicity).

-

Mass Spectrometry (LC-MS) Identification

The mass spectrum provides definitive structural confirmation via the chlorine isotope pattern.

-

Ionization: ESI Positive Mode (+).

-

Parent Ion (M+H): ~321.1 m/z (based on ³⁵Cl).

-

Isotope Pattern (Critical):

-

Unlike Oxcarbazepine (single peak dominant), the 11,11-dichloro analog exhibits a distinct 9:6:1 intensity ratio for ions at m/z M, M+2, and M+4 .

-

Observation: Look for peaks at 321, 323, and 325 . The presence of this triplet pattern confirms the Cl₂ substitution.

-

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 11,11-Dichloro Oxcarbazepine

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of 11,11-Dichloro Oxcarbazepine. This compound is a critical process-related impurity and potential degradant of Oxcarbazepine, an important antiepileptic drug.[1] The control and monitoring of such impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product, in line with global regulatory standards.[1] The developed method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, providing excellent separation and peak morphology. The method has been conceptualized based on established analytical principles for Oxcarbazepine and its related substances and is designed for validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] This document provides a comprehensive protocol, the scientific rationale behind the method design, and a framework for its validation, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

Oxcarbazepine, chemically known as 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, is a widely used anticonvulsant and mood-stabilizing drug.[5][6] During its synthesis and storage, various process-related impurities and degradation products can emerge.[7][8] 11,11-Dichloro Oxcarbazepine (10,11-Dihdyro-11,11-dichloro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a halogenated analogue that can potentially form during the synthesis process.[9] The structural similarity to the parent API necessitates a highly specific analytical method to ensure its effective separation and quantification at trace levels.

Causality of Method Design:

-

Technique Selection (RP-HPLC): Reversed-phase chromatography is the technique of choice due to the moderately non-polar nature of the dibenzazepine core structure. A C18 (octadecylsilyl) column provides a hydrophobic stationary phase that effectively retains the analyte through van der Waals interactions, allowing for separation from more polar or non-polar impurities.[10]

-

Mobile Phase Strategy: A binary mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) is employed. The phosphate buffer controls the pH, ensuring consistent ionization state of any acidic or basic functional groups and leading to reproducible retention times. Acetonitrile is selected for its strong elution strength for this class of compounds and its low UV cutoff, minimizing background interference. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (including the target analyte) are eluted as sharp, symmetrical peaks within a reasonable runtime.[7]

-

Detector Selection (UV): The dibenzazepine moiety in 11,11-Dichloro Oxcarbazepine contains a conjugated system of aromatic rings and a carbonyl group, which acts as a strong chromophore. Based on spectral data for the parent compound, Oxcarbazepine, a detection wavelength of 256 nm is selected.[11][12] This wavelength provides a robust signal for the analyte, offering high sensitivity while minimizing interference from common solvents and excipients.

Materials and Methods

2.1. Equipment and Consumables

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance, Agilent 1260 Infinity II).

-

Chromatographic Data System (CDS) (e.g., Empower™, Chromeleon™).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

HPLC vials.

2.2. Reagents and Standards

-

11,11-Dichloro Oxcarbazepine Reference Standard (Characterized with CoA).[9]

-

Acetonitrile (HPLC gradient grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

-

Orthophosphoric Acid (85%) (AR grade).

-

Water (HPLC grade or Milli-Q).

2.3. Chromatographic Conditions

All quantitative parameters for the HPLC-UV analysis are summarized in the table below for clarity and reproducibility.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[11] |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 256 nm[11][12] |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Experimental Protocols

3.1. Preparation of Mobile Phase and Solutions

-

Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water. Adjust the pH of the solution to 3.0 ± 0.05 using dilute Orthophosphoric Acid. Filter through a 0.45 µm membrane filter before use.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility and good peak shape.

-

Standard Stock Solution (approx. 200 µg/mL): Accurately weigh approximately 10 mg of 11,11-Dichloro Oxcarbazepine reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.

-

Working Standard Solution (approx. 2 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This concentration is suitable for impurity quantification (e.g., 0.1% level relative to a 2 mg/mL main compound solution).

3.2. System Suitability Testing (SST)

The SST protocol is a self-validating mechanism to ensure the chromatographic system is performing adequately before analyzing any samples.[13]

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (2 µg/mL).

-

Calculate the following parameters from the resulting chromatograms.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |

| % RSD of Peak Area | ≤ 2.0% for n=5 injections | Demonstrates the precision and reproducibility of the autosampler and detector. |

3.3. Analytical Procedure

-

Prepare the sample solution (e.g., from a drug substance or product) in the diluent to achieve a target concentration within the validated range of the method.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Integrate the peak corresponding to 11,11-Dichloro Oxcarbazepine and calculate the concentration using the external standard method.

Method Validation Framework (ICH Q2(R2))

This method must be validated to demonstrate its fitness for purpose.[3][4] The validation should be conducted according to ICH Q2(R2) guidelines, assessing the following parameters.[2][14]

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the parent drug, Oxcarbazepine, to show that any resulting degradation peaks are well-resolved from the 11,11-Dichloro Oxcarbazepine peak.[10][15][16]

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be prepared, spanning the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[5][11]

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3]

-

Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, typically reported as percent recovery.

-

Precision: Assessed at two levels:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

-

Intermediate Precision (Inter-day/Inter-analyst): Expresses within-laboratory variations. The Relative Standard Deviation (%RSD) should be within acceptable limits (typically < 5% for impurity analysis).

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[11]

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Visualizations

Caption: A flowchart illustrating the complete analytical workflow.

Caption: The separation mechanism of the analyte on a C18 column.

Conclusion

The HPLC-UV method detailed in this application note provides a scientifically sound and robust framework for the quantification of 11,11-Dichloro Oxcarbazepine. The logical selection of the stationary phase, mobile phase, and detection wavelength ensures high specificity and sensitivity. The protocol incorporates system suitability tests as an integral part of the analytical run, guaranteeing the reliability of the generated data. By following the outlined validation strategy based on ICH guidelines, laboratories can fully qualify this method for use in quality control environments, contributing to the overall quality assurance of Oxcarbazepine drug substance and formulated products.

References

- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.

- VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. International Journal of Pharmaceutical Sciences and Research.

- ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.

- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.

- Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar.

- ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation.

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

- Oxcarbazepine EP Impurities & Related Compounds. SynThink Research Chemicals.

- Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (2025, August 9). ResearchGate.

- Singh, S., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1094-1099.

- Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2017, February 27). Research and Reviews: Journal of Hospital and Clinical Pharmacy.

- Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. Research Journal of Pharmacy and Technology.

- Reddy, P. S., et al. Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. Chromatographia, 75(5-6), 267-274.

- Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. Research Journal of Pharmacy and Technology.

- Bhaumik, U., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 24(5), 2053-2056.

- Synthesis and Characterization of Oxcarbazepine: A Technical Guide for Researchers. Benchchem.

- 11,11-Dichloro Oxcarbazepine. SynThink Research Chemicals.

- Prathyun, P., & Baidya, S. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3).

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rjptonline.org [rjptonline.org]

- 7. akjournals.com [akjournals.com]

- 8. jopcr.com [jopcr.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. asianpubs.org [asianpubs.org]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

Application Note: In Vivo Pharmacological and Toxicological Profiling of 11,11-Dichloro Oxcarbazepine

Introduction & Mechanistic Rationale

11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a structurally modified, halogenated derivative of the second-generation antiepileptic drug (AED) oxcarbazepine. In pharmaceutical development, it is strictly monitored as a synthetic process impurity requiring toxicological qualification under ICH Q3A/B guidelines 1[1]. Additionally, environmental toxicologists identify it as a primary degradation product formed when oxcarbazepine is subjected to water chlorination and disinfection processes 2[2].

The Causality of Structural Modification: Oxcarbazepine (OXC) functions primarily as a prodrug. Upon administration, it undergoes rapid cytosolic reduction in the liver to form its active monohydroxy derivative (MHD), which is responsible for blocking voltage-dependent sodium channels3[3]. However, substituting two hydrogen atoms with bulky, highly electronegative chlorine atoms at the C11 position introduces severe steric hindrance 2[2]. We hypothesize that this steric block prevents the enzymatic reduction to MHD, fundamentally altering the molecule's pharmacokinetic clearance. Furthermore, the added halogens increase lipophilicity, which may elevate blood-brain barrier (BBB) penetration and induce distinct neurotoxicological outcomes.

Fig 1: Mechanistic divergence of 11,11-Dichloro Oxcarbazepine due to C11 steric hindrance.

Experimental Protocols: A Self-Validating System

To establish a comprehensive in vivo profile, the following protocols utilize a self-validating design where pure oxcarbazepine serves as an internal positive control. This ensures that any deviations in the impurity's profile are directly attributable to the dichloro substitution rather than systemic experimental errors. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) 4[4].

Protocol A: Pharmacokinetic (PK) and Metabolic Profiling

Objective: Quantify the biological half-life, clearance, and metabolic fate of 11,11-Dichloro Oxcarbazepine. Causality: Determining whether the dichloro-derivative bypasses the standard MHD conversion pathway is critical for predicting systemic accumulation and off-target toxicity.

Step-by-Step Methodology:

-

Subject Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to dosing, allowing ad libitum access to water.

-

Formulation: Suspend 11,11-Dichloro Oxcarbazepine in a 1% solution of Tween 80 or carboxymethylcellulose (CMC) to address its poor aqueous solubility.

-

Administration: Administer a single oral gavage (PO) dose of 20 mg/kg. Utilize a parallel cohort receiving 20 mg/kg of standard oxcarbazepine as a baseline control3[3].

-

Sampling: Collect blood samples via the retro-orbital plexus at 0.5, 1, 2, 4, 8, and 12 hours post-dose. Centrifuge at 3000 × g for 10 minutes to separate plasma.

-

Extraction & LC-MS/MS: Perform liquid-liquid extraction using ethyl acetate. Reconstitute in the mobile phase and analyze via LC-MS/MS, monitoring specifically for the parent dichloro-compound and the absence/presence of hydroxylated metabolites.

Protocol B: Neurotoxicity Assessment (Chimney Test)

Objective: Evaluate acute motor impairment and neurotoxicity. Causality: Halogenated, lipophilic compounds often cross the blood-brain barrier more rapidly, potentially causing ataxia or motor deficits independent of anticonvulsant efficacy. The Chimney test provides a highly quantifiable Median Toxic Dose (TD50) 3[3].

Step-by-Step Methodology:

-

Pre-screening: Train mice to climb backwards up a Pyrex glass tube (30 cm length, 3 cm inner diameter). Select only mice capable of completing the task within 60 seconds.

-

Dosing: Administer varying doses of 11,11-Dichloro Oxcarbazepine (e.g., 30, 60, 90, 120 mg/kg) intraperitoneally (IP).

-

Testing: At the time of peak plasma concentration (

, determined from Protocol A), place the mice in the tube. -

Scoring: Record a "toxic effect" if the mouse fails to exit the tube within 60 seconds. Calculate the TD50 using log-probit analysis 3[3].

Protocol C: Anticonvulsant Efficacy (Maximal Electroshock - MES Test)

Objective: Determine the Median Effective Dose (ED50) for seizure protection. Causality: The MES test simulates generalized tonic-clonic seizures. Evaluating the impurity in this model determines if the C11 halogenation abolishes the parent drug's interaction with voltage-gated sodium channels 3[3].

Step-by-Step Methodology:

-

Dosing: Administer 11,11-Dichloro Oxcarbazepine (IP) at doses ranging from 10 to 50 mg/kg to groups of 8 mice.

-

Electroshock Delivery: At

, apply an alternating current (50 mA, 50 Hz, 0.2 seconds) via corneal electrodes. Prior to placement, apply a drop of 0.9% saline to the eyes to ensure conductivity. -

Observation: Observe for the presence or absence of hindlimb tonic extension (HLTE). Protection is defined as the complete abolition of HLTE.

-

Calculation: Determine the ED50 using log-probit analysis and calculate the Protective Index (PI = TD50 / ED50) 3[3].

Fig 2: Parallel in vivo workflow for evaluating the pharmacological and toxicological profile.

Data Presentation & Interpretation

The following tables provide a structured framework for summarizing the quantitative data generated from the protocols, utilizing historical baseline data for the parent drug to guide expected outcomes.

Table 1: Anticipated Pharmacokinetic Parameters (Mouse Model, 20 mg/kg PO)

| Parameter | Oxcarbazepine (Control) | 11,11-Dichloro Oxcarbazepine | Mechanistic Interpretation |

| 1.0 - 2.0 | To be determined | Increased lipophilicity may alter absorption rates. | |

| ~ 1500 | To be determined | Dependent on first-pass metabolism resistance. | |

| Half-life ( | 2.5 (Parent) | To be determined | Expected prolongation due to blocked keto-reduction 2[2]. |

| Primary Metabolite | MHD | Unlikely to form MHD | Steric hindrance at C11 prevents cytosolic enzyme access. |

Table 2: Pharmacodynamic & Toxicity Profiles (Mouse Model)

| Compound | ED50 (MES Test) mg/kg | TD50 (Chimney Test) mg/kg | Protective Index (PI) |

| Oxcarbazepine | ~ 9.5 4[4] | ~ 66.4 3[3] | ~ 6.9 |

| 11,11-Dichloro OXC | Data Entry | Data Entry | Data Entry (TD50/ED50) |

Note: A lower Protective Index (PI) for the dichloro-derivative would indicate a narrower therapeutic window and higher relative toxicity compared to the parent drug, a critical finding for impurity qualification 3[3].

References

- SynThink Research Chemicals. "11,11-Dichloro Oxcarbazepine | 1798004-39-3". SynThink Chemicals.

- ResearchGate. "Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes".

- PMC - NIH. "Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice".

- Journal of Pre-Clinical and Clinical Research. "Isobolographic analysis of interaction between oxcarbazepine and valproate in pentylenetetrazole-induced seizures in mice". JPCCR.

Sources

application of 11,11-Dichloro Oxcarbazepine in epilepsy research models

Application Note: Pharmacological Characterization & Impurity Qualification of 11,11-Dichloro Oxcarbazepine in Epilepsy Models

Part 1: Executive Summary & Strategic Rationale

11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a structural analog and process-related impurity of the blockbuster antiepileptic drug (AED) Oxcarbazepine (OXC).[1] Unlike the parent compound, which functions primarily as a prodrug for Licarbazepine (MHD), the 11,11-dichloro substitution introduces significant steric bulk and electronegativity adjacent to the carbonyl group.

Why Research This Compound?

-

Impurity Qualification (Toxicology): Regulatory bodies (ICH Q3A/B) require rigorous qualification of impurities exceeding threshold limits. Researchers must determine if this chlorinated analog possesses disproportionate neurotoxicity or genotoxicity compared to the parent drug.

-

Structure-Activity Relationship (SAR): The gem-dichloro group at position 11 alters the metabolic liability of the keto-reduction pathway. Investigating this compound reveals whether the anticonvulsant activity resides in the parent structure or requires reduction to a hydroxy-metabolite (which is blocked or altered by the chlorines).

This guide provides a standardized workflow for evaluating 11,11-Dichloro Oxcarbazepine in preclinical epilepsy models, focusing on solubility optimization , voltage-gated sodium channel (VGSC) assays , and in vivo seizure protection .

Part 2: Chemical Handling & Formulation Protocol

Challenge: The addition of two chlorine atoms at the C11 position significantly increases lipophilicity (

Optimized Vehicle Formulation:

-

Stock Solution: Dissolve 11,11-Dichloro OXC in 100% DMSO to a concentration of 50 mg/mL. Sonicate at 37°C for 10 minutes.

-

Working Suspension (for IP/Oral):

-

Take required volume of Stock Solution (e.g., 5%).

-

Add Tween 80 (2% final v/v). Vortex vigorously.

-

Slowly add 0.5% Methylcellulose (MC) or Hydroxypropyl-β-cyclodextrin (HPβCD) 20% w/v in saline while vortexing.

-

Target pH: 7.0–7.4 (Adjust with 0.1N NaOH if necessary).

-

Part 3: In Vitro Mechanism of Action (Patch Clamp)

Objective: Determine if 11,11-Dichloro OXC retains the ability to block voltage-gated sodium channels (Nav1.2/Nav1.6), the primary mechanism of the parent scaffold.

Protocol: Whole-Cell Patch Clamp in Hippocampal Neurons

-

Preparation: Isolate hippocampal neurons from P0-P2 rat pups or use HEK293 cells stably expressing hNav1.2.

-

Perfusion: Extracellular solution (Tyrode’s) containing: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

-

Recording:

-

Pipette resistance: 2–4 MΩ.

-

Holding potential: -80 mV.

-

-

Experimental Flow:

-

Step A (Basal): Record baseline Na+ currents (

). -

Step B (Perfusion): Perfuse 11,11-Dichloro OXC (10, 30, 100 µM) for 5 minutes.

-

Step C (Voltage Protocol): Apply depolarizing pulses from -100 mV to +40 mV in 10 mV increments.

-

Step D (Inactivation): Use a steady-state inactivation protocol (pre-pulse -120 to -10 mV, test pulse to 0 mV) to check for stabilization of the inactivated state (typical of OXC/CBZ class).

-

Data Output Requirement:

Calculate the

Part 4: In Vivo Efficacy Models

Core Directive: Use the Maximal Electroshock (MES) test. This is the gold standard for identifying drugs that prevent seizure spread via Na+ channel inhibition.

Protocol: Maximal Electroshock Seizure (MES) Test

Subjects: Male CF-1 mice (25–30g) or Sprague-Dawley rats (200–250g).

Workflow:

-

Acclimatization: 1 hour in the testing room.

-

Pre-treatment: Administer Vehicle (Control), Oxcarbazepine (Positive Control, 10-30 mg/kg), or 11,11-Dichloro OXC (Test, 10, 30, 100 mg/kg i.p.).

-

Time-to-Peak (TTP): Wait 30 minutes (i.p.) or 60 minutes (p.o.). Note: Due to lipophilicity, TTP may be delayed compared to OXC.

-

Stimulation: Apply corneal electrodes with electrolyte gel.

-

Mice: 50 mA, 60 Hz, 0.2 sec duration.

-

Rats: 150 mA, 60 Hz, 0.2 sec duration.

-

-

Scoring:

-

Protection: Defined as the abolition of the Hindlimb Tonic Extensor (HLTE) component.

-

Failure: Presence of HLTE (hind legs stretch back rigidly >90° to body).

-

Data Analysis Table:

| Compound | Dose (mg/kg) | N (Protected/Total) | % Protection | Outcome |

| Vehicle | - | 0/8 | 0% | Invalid if >0% |

| Oxcarbazepine | 20 | 6/8 | 75% | Valid Control |

| 11,11-Dichloro OXC | 10 | TBD | TBD | Low Dose |

| 11,11-Dichloro OXC | 30 | TBD | TBD | Mid Dose |

| 11,11-Dichloro OXC | 100 | TBD | TBD | High Dose |

Part 5: Neurotoxicity Screening (Rotarod)

Criticality: A compound is only viable if the Therapeutic Index (

Protocol:

-

Training: Train mice on a rotarod (6 rpm) for 2 consecutive days. Only mice capable of remaining on the rod for >60s are selected.

-

Dosing: Administer 11,11-Dichloro OXC at therapeutic doses determined in MES.

-

Testing: Place mice on the rod at 30, 60, and 120 minutes post-dose.

-

Endpoint: Fall latency < 60 seconds indicates neurotoxicity/sedation .

Part 6: Visualizing the Qualification Strategy

The following diagram illustrates the decision tree for qualifying 11,11-Dichloro Oxcarbazepine, distinguishing between its role as a potential active analog versus a toxic impurity.

Caption: Workflow for pharmacological qualification of 11,11-Dichloro Oxcarbazepine, determining its status as a toxic impurity or active sodium channel blocker.

Part 7: References

-

SynThink Research Chemicals. (2023). 11,11-Dichloro Oxcarbazepine Reference Standard (CAS 1798004-39-3).[1][2][3] Retrieved from

-

Loscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal for the adoption of a critical path. Epilepsy Research, 2(3), 145-181.

-

Ambrosio, A. F., et al. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical Research, 27, 121-130.

-

NIH National Center for Advancing Translational Sciences. (2023). Assay Guidance Manual: In Vivo Assay Guidelines for Antiepileptic Drugs. Retrieved from

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relating to structural analogs of APIs).

Disclaimer: 11,11-Dichloro Oxcarbazepine is primarily classified as a research chemical and impurity standard. All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Synthesis and Purification of 11,11-Dichloro Oxcarbazepine

This Application Note is designed for research scientists and medicinal chemists requiring high-purity 11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3). This compound is a critical impurity reference standard and a structural analog used in structure-activity relationship (SAR) studies of dibenzazepine anticonvulsants.

Executive Summary

11,11-Dichloro Oxcarbazepine (10,11-dihydro-11,11-dichloro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a gem-dichloro derivative of the anticonvulsant Oxcarbazepine. It arises primarily as a process-related impurity during aggressive chlorination-oxidation sequences or is synthesized intentionally to study metabolic blockade at the C11 position.

This guide provides a direct electrophilic

Key Chemical Data

| Property | Specification |

| Chemical Name | 11,11-Dichloro-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide |

| CAS Number | 1798004-39-3 |

| Molecular Formula | |

| Molecular Weight | 321.16 g/mol |

| Solubility | Soluble in DMSO, DMF, |

Retrosynthetic Strategy & Mechanism

The synthesis targets the C11 methylene group, which is

Mechanistic Insight:

-

Enolization: Acid-catalyzed tautomerization of Oxcarbazepine generates the C10-C11 enol.

-

First Chlorination: Electrophilic attack by Sulfuryl Chloride (

) yields the 11-monochloro intermediate. -

Second Chlorination: The electron-withdrawing effect of the first chlorine makes the second enolization slower but still feasible under forcing conditions (excess reagent/heat), leading to the 11,11-dichloro product.

Synthesis Pathway Diagram[2]

Figure 1: Stepwise

Experimental Protocol

Materials & Reagents[2][3][4]

-

Precursor: Oxcarbazepine (API Grade, >99%).

-

Reagent: Sulfuryl Chloride (

, 97%). Note: Freshly distilled if yellow. -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM). AcOH is preferred for higher reaction temperatures.

-

Catalyst: Acetyl Chloride (initiator) or HCl gas.

Synthesis Procedure (Batch Scale: 5.0 g)

Step 1: Reaction Setup

-

Charge a 250 mL 3-neck Round Bottom Flask (RBF) with Oxcarbazepine (5.0 g, 19.8 mmol) .

-

Add Glacial Acetic Acid (50 mL) . Stir to obtain a suspension.

-

Equip the flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

Step 2: Chlorination

-

Heat the mixture to 60°C to ensure partial solubility/swelling.

-

Add Sulfuryl Chloride (8.0 g, 59.4 mmol, 3.0 eq) dropwise over 30 minutes.

-

Observation: Gas evolution (

and

-

-

After addition, increase temperature to 90°C (Reflux) and stir for 4–6 hours .

-

Checkpoint: Monitor by TLC (Mobile Phase: DCM:MeOH 95:5). The starting material (

) should disappear. The mono-chloro intermediate appears first, followed by the less polar di-chloro product (

-

Step 3: Quenching & Isolation

-

Cool the reaction mixture to Room Temperature (RT).

-

Pour the reaction mass slowly into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a gummy solid or powder.

-

Neutralize the slurry to pH ~7 using Saturated

solution . Caution: Foaming. -

Extract with Ethyl Acetate (3 x 100 mL) .

-

Combine organic layers, wash with Brine (100 mL), and dry over Anhydrous

. -

Concentrate under reduced pressure to yield the crude yellow solid.

Purification Strategy

The crude mixture will likely contain traces of 11-monochloro oxcarbazepine and ring-chlorinated byproducts. Recrystallization alone is often insufficient for >98% purity required for reference standards.

Flash Column Chromatography

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Column Dimensions: 40 g silica per 1 g crude.

-

Eluent Gradient:

-

0–10 min: 100% Dichloromethane (DCM).

-

10–40 min: 0%

2% Methanol in DCM.

-

-

Fraction Collection: Collect fractions corresponding to the higher

spot (11,11-dichloro).

Final Polishing (Recrystallization)

-

Dissolve the chromatographed solid in minimal hot Ethanol/Acetone (1:1) .

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white crystalline solid and dry under vacuum at 50°C for 12 hours.

Purification Workflow Diagram

Figure 2: Purification workflow ensuring removal of mono-chlorinated intermediates.

Analytical Characterization & QC

To validate the identity of the synthesized standard, the following analytical parameters must be met.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 15 min.

-

Detection: UV @ 254 nm.

-

Retention Time: 11,11-Dichloro analog will elute later than Oxcarbazepine due to increased lipophilicity.

NMR Spectroscopy (Structural Confirmation)[3]

-

NMR (DMSO-

-

Diagnostic Feature: The disappearance of the C11 methylene protons (which appear as a multiplet or broad singlet around 3.0–4.0 ppm in Oxcarbazepine) is the primary confirmation.

-

Aromatic protons (7.3–8.0 ppm) will remain, potentially slightly shifted downfield due to the inductive effect of the chlorines.

-

-

NMR:

-

Appearance of a quaternary carbon signal at ~85–95 ppm corresponding to the

center. -

Carbonyl peak (C10) shift.

-

Mass Spectrometry[2]

-

Technique: LC-MS (ESI+).

-

Expected Mass:

(for -

Isotope Pattern: Distinctive chlorine cluster.

-

M (321) : M+2 (323) : M+4 (325) ratio of approx 9:6:1 .

-

Safety & Handling

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

-

Oxcarbazepine Derivatives: Potentially biologically active.[2][3][4] Treat as a potent anticonvulsant.[3] Wear full PPE (gloves, lab coat, safety glasses).

-

Waste Disposal: Quench all chlorinating agents before disposal. Neutralize acidic aqueous waste.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3033866, Oxcarbazepine. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2024).[5] Trileptal (oxcarbazepine) Prescribing Information. Retrieved from [Link][2][6][4][5][7][8]

-

Der Pharma Chemica. (2012). Synthesis of oxcarbazepine by newer method. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. in.gov [in.gov]

- 4. novartis.com [novartis.com]

- 5. Trileptal (Oxcarbazepine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 10-(10-Oxo-10,11-dihydro-5H-dibenzo(B,F)azepine-5-carboxamido)-5H-dibenzo(B,F)azepine-5-carboxamide | C30H22N4O3 | CID 76959691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (10R,11R)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide | C15H14N2O3 | CID 13726064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 11,11-Dichloro Oxcarbazepine Degradation & Prevention

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the stability of dibenzazepine derivatives during forced degradation studies and environmental monitoring. 11,11-Dichloro Oxcarbazepine (CAS: 1798004-39-3) is a highly reactive process-related impurity and a transient environmental transformation product of the antiepileptic drug oxcarbazepine (OXC).

Because this compound is inherently unstable, researchers often mischaracterize their LC-MS impurity profiles by analyzing post-sampling artifacts rather than true degradation endpoints. This guide strips away the guesswork, detailing the exact mechanistic causality behind its degradation and providing a self-validating protocol to stabilize it in your workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: We are detecting 11,11-Dichloro Oxcarbazepine in our OXC stability samples. What is the precise mechanistic pathway for its formation? A1: The formation of 11,11-Dichloro Oxcarbazepine is driven by sequential electrophilic substitution. In aqueous environments containing free chlorine (e.g., municipal water used in dissolution testing) or during oxidative stress testing with chlorinated reagents, the methylene protons at the α-carbon (C11 position) relative to the ketone group are highly acidic. These protons are abstracted and replaced by chlorine radicals or hypochlorous acid (HOCl), yielding 11-chloro oxcarbazepine, which rapidly undergoes a second substitution to form 11,11-dichloro oxcarbazepine .

Q2: Our 11,11-Dichloro Oxcarbazepine reference standard degrades rapidly in solution before LC-MS analysis. What are its primary degradation pathways? A2: The 11,11-dichloro derivative is thermodynamically unstable in aqueous matrices. Its degradation is governed by two primary pathways depending on the stressor:

-

Hydrolytic Ring Cleavage (Dominant): Under aqueous conditions, the dichlorinated derivative undergoes rapid hydrolysis. This induces a heterocyclic ring contraction and cleavage, yielding 1-(2-benzaldehyde)-(1H, 3H)-quinazoline-2,4-dione (BQD) . BQD accumulates as the terminal end-product because its amide moiety is unreactive to further halogenation .

-

Photolytic Transformation: Under UV irradiation (common in ICH Q1B photostability testing), the compound undergoes decarbonylation and dealkylation, leading to the formation of Acridine (ACIN) , a highly toxic and persistent byproduct .

Q3: How can we prevent the degradation of 11,11-Dichloro Oxcarbazepine during sample preparation? A3: You must establish a self-validating quenching system to arrest degradation at the exact moment of sampling. This requires a three-pillar approach:

-

Redox Quenching: Immediately neutralize residual free chlorine using a reducing agent like Sodium Thiosulfate (

). -

pH Control: Buffer the sample matrix to a neutral pH (6.5–7.5). Strong basic conditions (e.g., >pH 9) act as a catalyst for the hydrolytic ring cleavage into BQD .

-

Actinic Shielding: Perform all extractions in amber glass to block UV-induced photolysis and prevent acridine formation.

Part 2: Mechanistic Pathway Visualization

The following diagram maps the causality of OXC chlorination and the subsequent degradation pathways of the 11,11-dichloro intermediate.

Caption: Mechanistic pathways of Oxcarbazepine chlorination and subsequent degradation of 11,11-Dichloro Oxcarbazepine.

Part 3: Quantitative Data Summary

Understanding the relative yields and kinetics of these pathways is critical for mass balance during forced degradation studies.

| Stress Condition | Primary Reactive Species | Major Degradation Product | Relative Yield / Impact | Mitigation Strategy |

| Aqueous Chlorination | Free Chlorine ( | 11,11-Dichloro Oxcarbazepine | Transient Intermediate | Quench with |

| Aqueous Hydrolysis | BQD (Ring Cleavage Product) | Accumulates as End-Product | Buffer to pH 6.5–7.5 | |

| UV Irradiation | Photons ( | Acridine (ACIN) | High (Increases Sample Toxicity) | Actinic shielding (Amber glass) |

| Base Hydrolysis (0.1N NaOH) | Uncharacterized Cleavage Products | 100% Parent Degradation | Neutralize immediately post-stress | |

| Oxidative Stress (3% | DiOH-CBZ / Multiple Peaks | Complete parent loss | Radical scavengers (Ascorbic acid) |

Part 4: Step-by-Step Methodology - Stabilization & Extraction Protocol

To prevent 11,11-dichloro oxcarbazepine from degrading into BQD or Acridine while waiting in the autosampler queue, implement this self-validating extraction protocol.

Phase 1: Targeted Quenching & Buffering

-

Sample Aliquoting: At the designated time-point (

), immediately transfer 1.0 mL of the stressed aqueous sample into an amber microcentrifuge tube.-

Causality: Amber glass instantly halts the photolytic decarbonylation pathway that generates Acridine.

-

-

Redox Quench: Add 50 µL of 100 mM Sodium Thiosulfate (

) and vortex for 5 seconds.-

Causality: Thiosulfate acts as an electron donor, rapidly reducing hypochlorous acid to inert chloride ions. This prevents ongoing electrophilic substitution at the C11 position.

-

-

pH Stabilization: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0). Verify the pH is between 6.5 and 7.5 using a micro-pH probe.

-

Causality: Neutralizing the sample prevents base-catalyzed hydrolytic ring cleavage, locking the 11,11-dichloro moiety in its current state and preventing conversion to BQD.

-

Self-Validation Step: Spike a parallel control sample with a surrogate standard (e.g., Carbamazepine-d10). If the surrogate shows no degradation during the LC-MS run, your quenching system is validated.

-

Phase 2: Solid Phase Extraction (SPE) & LC-MS Analysis 4. SPE Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 2 mL of LC-MS grade Methanol, followed by 2 mL of HPLC water. 5. Loading & Washing: Load the quenched 1.15 mL sample onto the cartridge. Wash with 2 mL of 5% Methanol in water.

-

Causality: The wash step removes the highly polar thiosulfate and acetate salts. If left in the sample, these salts would cause severe ion suppression in the Electrospray Ionization (ESI) source, artificially lowering your impurity quantitation.

-

Elution & Storage: Elute the stabilized analytes with 1 mL of 100% LC-MS grade Methanol into an amber autosampler vial. Store at -20°C until analysis.

-

LC-MS/MS Analysis: Analyze using a C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm) with a mobile phase of Methanol and 0.02% Formic acid (50:50 v/v) at a flow rate of 1.0 mL/min .

References

-

Li, Zhi, Hélène Fenet, Elena Gomez, and Serge Chiron. "Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes." Water Research 45, no. 4 (2011): 1587-1596. URL:[Link]

-

Raghavi, K., M. Sindhura, R. Prashanthi, and Buchi N. Nalluri. "Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method." Journal of Chemical and Pharmaceutical Research 7, no. 3 (2015): 3885-3893. URL:[Link]

Technical Support Center: Minimizing Off-Target Effects of 11,11-Dichloro Oxcarbazepine In Vitro

Welcome to the technical support center for 11,11-Dichloro Oxcarbazepine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating off-target effects during in vitro experiments. The following information is structured to address common challenges and provide actionable solutions to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for 11,11-Dichloro Oxcarbazepine and its parent compound, Oxcarbazepine?

A1: The primary on-target mechanism for Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4][5][6] This action stabilizes hyperexcited neuronal membranes, which inhibits repetitive neuronal firing and diminishes the propagation of synaptic impulses.[3][5][6] While 11,11-Dichloro Oxcarbazepine is a derivative, it is expected to share this primary mechanism of action.

Q2: What are the known or potential off-target effects of Oxcarbazepine derivatives that I should be aware of in my in vitro studies?

A2: Based on the profile of Oxcarbazepine, researchers should be vigilant for several potential off-target effects that may be recapitulated by its derivatives. These include:

-

Modulation of other ion channels: Oxcarbazepine has been shown to inhibit delayed rectifier potassium currents (IK(DR)) and modulate high-voltage activated calcium channels.[2][3][4][7]

-

Induction of Cytochrome P450 (CYP) enzymes: Oxcarbazepine is a known inducer of CYP3A4 and to a lesser extent, other CYP enzymes.[1][8][9][10][11][12] This can have significant implications in long-term cell culture models, potentially altering the metabolism of the compound itself or other substances in the culture medium.

-

Hyponatremia-related mechanisms: In clinical settings, Oxcarbazepine can cause hyponatremia (low sodium levels).[1][13][14][15] While the direct translation to in vitro models depends on the cell type and experimental setup, it is a critical consideration for neuronal cultures and other sensitive cell lines.

Q3: How can I begin to distinguish between on-target and off-target effects in my initial experiments?

A3: Differentiating these effects early is crucial. Here are some initial strategies:

-

Dose-response analysis: A key first step is to establish a clear dose-response curve. On-target effects should typically occur at a lower concentration range than off-target effects. A wide separation between the effective concentration for the desired activity and concentrations causing other cellular changes can be a good indicator of specificity.[16]

-

Use of appropriate controls: Include a well-characterized, structurally unrelated compound with the same on-target mechanism (e.g., another VGSC blocker). If your novel compound elicits a phenotype not seen with the control, it may be an off-target effect.[16]

-

Cell line selection: Utilize cell lines with and without the target of interest. For example, if you are studying neuronal effects, compare responses in a neuronal cell line expressing VGSCs to a non-neuronal cell line that does not.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: I'm observing widespread cytotoxicity at concentrations where I expect to see specific neuronal activity.

-

Possible Cause: This is a classic sign of off-target effects or general cellular toxicity. The compound may be impacting fundamental cellular processes.

-

Troubleshooting Steps:

-

Perform a comprehensive cytotoxicity assessment: Utilize multiple, mechanistically distinct cytotoxicity assays to get a complete picture.[17][18][19][20] Good options include:

-

Membrane integrity assays: Lactate dehydrogenase (LDH) release assays measure plasma membrane damage.[21]

-

Metabolic activity assays: Assays like MTT or MTS measure mitochondrial function, which can be an early indicator of cellular stress.[19]

-

Apoptosis assays: Use assays to detect markers of programmed cell death, such as caspase activation.

-

-

Refine the concentration range: Based on the cytotoxicity data, narrow your experimental concentration range to well below the toxic threshold.

-

Shorten incubation times: If the toxicity is time-dependent, reducing the exposure time may allow for the observation of on-target effects before significant off-target toxicity occurs.

-

Problem 2: My results are inconsistent across different experimental days, even with the same cell line and compound concentration.

-

Possible Cause: This could be due to issues with compound stability, cell culture variability, or the influence of metabolic activity in your in vitro system.

-

Troubleshooting Steps:

-

Verify compound stability and solubility: Ensure your stock solutions of 11,11-Dichloro Oxcarbazepine are properly prepared and stored. Periodically check for precipitation in your culture medium.

-

Standardize cell culture conditions: Pay close attention to cell passage number, confluency, and media composition. Even minor variations can alter cellular responses.

-

Consider metabolic activity: If using primary cells or metabolically active cell lines like hepatocytes, be aware that the compound may be metabolized over time.[8] This can lead to a decrease in the parent compound concentration and the appearance of metabolites with different activity profiles. Consider using a system with lower metabolic activity or performing shorter-term experiments.

-

Problem 3: I am seeing effects on gene expression or protein levels that are not directly related to sodium channel function.

-

Possible Cause: This strongly suggests engagement with off-target signaling pathways.

-

Troubleshooting Steps:

-

Pathway analysis: Use bioinformatics tools to analyze your gene expression or proteomics data to identify potentially affected pathways.

-

Use of specific inhibitors: Once a potential off-target pathway is identified, use a specific pharmacological inhibitor for that pathway in conjunction with your compound. If the off-target effect is blocked, this provides strong evidence for the off-target interaction.

-

Secondary screening: Screen 11,11-Dichloro Oxcarbazepine against a panel of common off-target proteins, such as kinases, GPCRs, and other ion channels. This can help to identify unexpected interactions.

-

Experimental Protocols & Workflows

Protocol 1: Tiered In Vitro Neurotoxicity Screening

This protocol outlines a tiered approach to assess the potential neurotoxicity of 11,11-Dichloro Oxcarbazepine and differentiate it from its intended pharmacological effect.[22][23]

-

Tier 1: Basic Cytotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

-

Plate SH-SY5Y cells at an appropriate density in 96-well plates.

-

Treat cells with a broad concentration range of 11,11-Dichloro Oxcarbazepine (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

-

Perform parallel MTT and LDH assays to assess metabolic activity and membrane integrity, respectively.

-

Determine the concentration at which a significant decrease in viability is observed (e.g., IC20). This will inform the concentration range for subsequent, more specific assays.

-

-

Tier 2: Assessment of Neuronal Network Function

-

Utilize human induced pluripotent stem cell (hiPSC)-derived neuronal co-cultures.[24][25]

-

Culture these neurons on multi-electrode arrays (MEAs) to measure spontaneous electrical activity.

-

After establishing a stable baseline of network activity, apply non-toxic concentrations of 11,11-Dichloro Oxcarbazepine.

-

Monitor for changes in firing rate, burst frequency, and network synchrony. This will provide a functional readout of the compound's effect on neuronal excitability.

-

-

Tier 3: Specific Ion Channel Off-Target Assessment

-

hERG Channel Assay: It is critical to assess for potential cardiotoxicity by evaluating the compound's effect on the hERG potassium channel.[26][27] This can be done using automated patch-clamp systems or a thallium flux assay.[28][29]

-

Calcium Channel Assay: Use a fluorescent calcium indicator (e.g., Fluo-4) in a neuronal cell line to assess for any modulation of calcium influx following depolarization in the presence of the compound.

-

Workflow for Differentiating On-Target vs. Off-Target Effects

Caption: A logical workflow for identifying and mitigating off-target effects.

Data Presentation

Table 1: Example Data for Initial Tiered Screening

| Assay Type | Cell Line | Endpoint | 11,11-Dichloro Oxcarbazepine IC50/EC50 |

| On-Target | |||

| Sodium Channel Blockade | HEK293-NaV1.7 | Electrophysiology | 5 µM |

| Off-Target | |||

| Cytotoxicity (MTT) | SH-SY5Y | Metabolic Activity | 75 µM |

| Cytotoxicity (LDH) | SH-SY5Y | Membrane Integrity | > 100 µM |

| hERG Inhibition | CHO-hERG | Ion Flux | > 50 µM |

| CYP3A4 Induction | Primary Hepatocytes | Enzyme Activity | 20 µM |

This is example data and should be experimentally determined.

Signaling Pathway Considerations

Potential for CYP Enzyme Induction

Oxcarbazepine is known to induce CYP3A4.[1][9][10] In vitro, this can lead to increased metabolism of 11,11-Dichloro Oxcarbazepine over time, potentially reducing its effective concentration and producing metabolites with unknown activities.

Caption: Simplified pathway of CYP3A4 induction by xenobiotics.

By systematically applying these troubleshooting guides, protocols, and analytical frameworks, researchers can more confidently minimize and interpret the off-target effects of 11,11-Dichloro Oxcarbazepine in their in vitro studies, leading to more robust and reliable data.

References

- Oxcarbazepine - StatPearls - NCBI Bookshelf - NIH. (2025, July 7).

- What are the mechanisms of action of OXCARBAZEPINE in TRILEPTAL therapy? (n.d.).

- In vitro techniques for the assessment of neurotoxicity - PMC. (n.d.).

- Oxcarbazepine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience. (n.d.).

- What is the mechanism of Oxcarbazepine? - Patsnap Synapse. (2024, July 17).

- In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).

- Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed. (2016, September 15).

- Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed. (n.d.).

- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.).

- In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models | Springer Nature Experiments. (n.d.).

- Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec. (n.d.).

- The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed. (2008, August 15).

- Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).

- Exploring Environmental Neurotoxicity Assessment Using Human Stem Cell-Derived Models. (2024, November 15).

- Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19).

- hERG Assay | PPTX. (n.d.).

- Technical Support Center: Mitigating Off-Target Effects of Oxadin (Oxcarbazepine) in Experimental Models - Benchchem. (n.d.).

- hERG Safety Assay - Evotec. (n.d.).

- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025, March 28).

- Beware cytochrome P450 inducers: Prescribing tips to prevent drug-drug interactions. (2002, November 1).

- A Comparative Pharmacokinetic Study in Healthy Volunteers of the Effect of Carbamazepine and Oxcarbazepine on Cyp3a4 | Request PDF - ResearchGate. (2025, August 7).

- 8 Oxcarbazepine Side Effects You Should Know About - GoodRx. (2025, January 2).

- (PDF) Oxcarbazepine accelerates cortisol elimination via cytochrome P450 3A4 induction. (2026, January 29).

- Oxcarbazepine (Trileptal, Oxtellar) - Epilepsy Medication. (n.d.).

- Oxcarbazepine: Close, but no Cigar | 2020-03-09 | CARLAT PUBLISHING. (2020, March 9).

- Oxcarbazepine - Wikipedia. (n.d.).

- What is the mechanism of action of Oxcarbazepine (Trileptal)? - Dr.Oracle. (2025, July 12).

- Trileptal - accessdata.fda.gov. (n.d.).

- Oxcarbazepine: Mechanisms of Action - PubMed. (n.d.).

Sources

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]

- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxcarbazepine accelerates cortisol elimination via cytochrome P450 3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beware cytochrome P450 inducers: Prescribing tips to prevent drug-drug interactions | MDedge [mdedge.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. goodrx.com [goodrx.com]

- 14. cureepilepsy.org [cureepilepsy.org]

- 15. Oxcarbazepine: Close, but no Cigar | 2020-03-09 | CARLAT PUBLISHING [thecarlatreport.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 18. kosheeka.com [kosheeka.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models | Springer Nature Experiments [experiments.springernature.com]

- 25. stemcelltherjournal.com [stemcelltherjournal.com]

- 26. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 27. evotec.com [evotec.com]

- 28. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hERG Assay | PPTX [slideshare.net]

Technical Support Center: Protocol Refinement for 11,11-Dichloro Oxcarbazepine

Welcome to the technical support center for 11,11-Dichloro Oxcarbazepine. This guide is designed for researchers, scientists, and drug development professionals to ensure the generation of consistent and reliable experimental results. Given the specific chemical nature of this compound—a dichlorinated derivative of oxcarbazepine—particular attention to handling, solubility, and stability is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with 11,11-Dichloro Oxcarbazepine.

Q1: What are the recommended storage conditions for solid 11,11-Dichloro Oxcarbazepine?

A1: While specific stability data for this derivative is not widely published, best practices for analogous compounds like Oxcarbazepine should be followed.[1] Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[2][3] For long-term storage, -20°C is recommended.[1] The container should be dated upon receipt and upon opening to track its history.[2]

Q2: My stock solution of 11,11-Dichloro Oxcarbazepine looks cloudy or has a precipitate. What went wrong?

A2: This is almost always a solubility issue. 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is practically insoluble in water.[4][5][6] Cloudiness indicates that the compound has either not fully dissolved or has precipitated out of solution upon dilution or temperature change. Refer to the Troubleshooting Guide for Stock Solution Preparation below for a detailed protocol.

Q3: I'm observing high variability in my cell-based assay results. Could the compound be the cause?

A3: Yes, inconsistent results in biological assays are frequently traced back to the compound's preparation or stability.[7] Key factors include:

-

Precipitation in Media: The compound may be precipitating when the DMSO stock is diluted into aqueous cell culture media.

-

Degradation: The compound may be unstable under your specific assay conditions (e.g., prolonged incubation at 37°C, pH of the media, exposure to light).[8][9]

-

Inaccurate Dosing: Errors in serial dilutions or incomplete initial dissolution can lead to incorrect final concentrations.

-

Interactions: The compound might interact with assay reagents or plasticware.

Consult Troubleshooting Guide 3 for a systematic approach to diagnosing these issues.

Q4: Which solvents are best for preparing a stock solution?

A4: For the primary, high-concentration stock solution, use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common and effective choices for Oxcarbazepine and related molecules.[1] The parent compound, Oxcarbazepine, is soluble at approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[1] It is reasonable to assume 11,11-Dichloro Oxcarbazepine will have similar solubility characteristics. Always perform a small-scale solubility test first.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Protocol for Consistent Stock Solution Preparation

Inconsistent stock solutions are a primary source of experimental error. This guide provides a self-validating workflow to ensure your stock is accurately and consistently prepared.

Caption: Workflow for preparing a validated compound stock solution.

-

Pre-Calculation & Weighing:

-

Calculate the mass of 11,11-Dichloro Oxcarbazepine (MW: 327.23 g/mol ) needed for your desired stock concentration (e.g., 10 mM or 50 mM).[11]

-

Use a calibrated analytical balance. Ensure the compound has equilibrated to room temperature before opening to prevent condensation on hygroscopic material.

-

-

Solvent Selection & Initial Dissolution:

-

Choose a high-purity, anhydrous grade of DMSO or DMF.[1]

-

Add approximately 80% of the final required solvent volume to the vial containing the compound.

-

Vortex vigorously. If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be applied.[12] This step is critical; ensure no solid particles remain.

-

-

Final Volume Adjustment:

-

Once fully dissolved, transfer the solution to a Class A volumetric flask.

-

Rinse the original vial with a small amount of the solvent and add it to the flask to ensure a complete transfer.

-

Carefully add the solvent up to the calibration mark. Invert the flask several times to ensure homogeneity.

-

-

Verification and Storage:

-

The final solution must be perfectly clear. Any haze or precipitate indicates a problem.

-

For critical applications, verify the concentration and purity with a quick HPLC run or UV-Vis spectrophotometry.

-

Dispense the stock solution into single-use aliquots in tightly sealed vials (e.g., amber glass or polypropylene).[13]

-

Store aliquots at -20°C, protected from light.[10] Avoid repeated freeze-thaw cycles, which can cause degradation and concentration changes due to solvent evaporation.[14]

-

Guide 2: Troubleshooting Inconsistent Analytical Results (HPLC)

Variability in HPLC analysis can mask true experimental results. This guide focuses on issues related to the compound itself. For a comprehensive review of HPLC methods for related compounds, see references on Carbamazepine and Oxcarbazepine analysis.[15][16][17][18][19]

| Observed Problem | Potential Cause Related to Compound | Recommended Action |

| Shifting Retention Time | Degradation of the compound in the autosampler or in solution. The degradation product may have a different polarity. | Prepare samples fresh and keep the autosampler cool (4°C). Run a stability test by reinjecting the same vial over 24 hours. |

| Peak Tailing or Broadening | Poor solubility in the mobile phase, causing the compound to precipitate on the column head. | Ensure the starting mobile phase has sufficient organic content to keep the compound dissolved. The injection solvent should be weaker than or matched to the mobile phase. |

| Ghost Peaks (in blank runs) | Carryover from a previous injection of a highly concentrated or "sticky" sample. | Implement a robust needle wash protocol using a strong solvent (e.g., DMSO followed by mobile phase). Inject several blanks after a high-concentration sample. |

| Loss of Signal/Response | Adsorption of the compound to vials or tubing. Degradation due to pH or temperature. | Use silanized glass vials for sensitive samples. Check the pH stability of the compound; Oxcarbazepine and its derivatives can degrade under strong acidic or basic conditions.[20][21] |

Guide 3: Achieving Reproducibility in Biological Assays

The transition from a DMSO stock to an aqueous biological environment is a critical failure point.

Caption: Decision tree for troubleshooting inconsistent biological assay results.

-

Prepare a "Mock" Plate: Prepare a cell-free 96-well plate.

-

Dose the Wells: Add your cell culture medium to the wells. Then, add your 11,11-Dichloro Oxcarbazepine stock solution to achieve the final desired concentrations, mimicking your exact experimental dilution steps. Also, include a vehicle-only (DMSO) control.

-

Visual Inspection: Immediately inspect the wells under a microscope. Look for crystalline structures or fine precipitates. Check again after 1-2 hours.

-

Incubation Test: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for the full duration of your experiment.

-

Final Analysis: After incubation, visually inspect again. For a quantitative assessment, you can collect the supernatant, centrifuge it to pellet any precipitate, and measure the concentration of the soluble compound via HPLC. A significant drop in concentration indicates either precipitation or degradation.

By systematically addressing these potential pitfalls in compound handling, analysis, and application, researchers can significantly enhance the consistency and reliability of their data when working with 11,11-Dichloro Oxcarbazepine.

References

- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.

- Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Washington.

- A Guide to Handling and Storing Chemicals in a Lab. (2021). Laboratory Furniture Solutions.

- Preparing Stock Solutions. PhytoTech Labs.

- Trileptal (oxcarbazepine) tablets & oral suspension. (2023). U.S. Food and Drug Administration.

- Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products... (2022). ProQuest.

- Chemical Safety in Laboratories: Best Practices for Handling and Storage... (2023). C&EN.

- The Top 10 Best Practices For Proper Chemical Storage. (2025). U.S. Chemical Storage.

- 11,11-Dichloro Oxcarbazepine. BioOrganics.

- Solubility Enhancement of Oxcarbazepine by Melt Sonocrystallization Technique... (2020). Semantic Scholar.

- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (2021). Universitas Brawijaya.

- 11,11-Dichloro Oxcarbazepine | 1798004-39-3. SynThink Research Chemicals.

- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (2025). Benchchem.

- Oxcarbazepine Product Information. (2022). Cayman Chemical.

- Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. (2016). PubMed.

- What are some common sources of error in cell viability assays? (2023). AAT Bioquest.

- Oxcarbazepine. (2023). PubChem, National Institutes of Health.

- Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. (2025). ResearchGate.

- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (2022). E-Volve Bio.

- Technical Support Center: Analysis of Oxcarbazepine Degradation Products by LC-MS. (2025). Benchchem.

- Photodegradation processes of Oxcarbazepine under solar simulated radiation... (2020). ResearchGate.

- Pharmaceutical formulations comprising oxcarbazepine and methods thereof. (2007). Google Patents.

- Addressing Sources of Error in the Cell Viability Measurement Process. (2023). National Institute of Standards and Technology (NIST).

- Troubleshooting Guide: Stock Solution Preparation. Smolecule.

- Troubleshooting Cell-based Assays... (2022). Promega Corporation.

- Assay Troubleshooting. Molecular Biology.

- Hemocytometer Counting Errors: Common Sources & Prevention Tips. Revvity.

- Trileptal Prescribing Information. (2023). U.S. Food and Drug Administration.

- Oxcarbazepine. (2023). DrugFuture.

- A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research.

- Oxcarbazepine Safety Data Sheet. (2010). Indiana.gov.

- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2014). PMC.

- Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (2020). ResearchGate.

- Development and validation of an HPLC method for determination of carbamazepine in human plasma... (2020). DergiPark.

- A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples. (2022). Sciendo.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 3. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]